molecular formula C16H22BrNO4 B6027366 ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate

Cat. No. B6027366
M. Wt: 372.25 g/mol
InChI Key: GKIVQCMZVKUVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of piperidinecarboxylates and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate involves the inhibition of specific enzymes or proteins in the body that are responsible for the progression of various diseases. This compound has been shown to selectively target these enzymes or proteins, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, which are all factors that contribute to the progression of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its high cost of synthesis and the lack of availability of large quantities for extensive studies.

Future Directions

There are several future directions for the research and development of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate. These include:
1. The exploration of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.
2. The development of more efficient and cost-effective synthesis methods to obtain high yields and purity.
3. The investigation of its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans.
4. The development of novel derivatives of this compound with improved selectivity and potency.
In conclusion, this compound is a promising compound that has shown potential applications in drug discovery and development. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research and development have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with piperidinecarboxylic acid in the presence of ethyl alcohol and a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques to obtain a high yield and purity.

Scientific Research Applications

Ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-3-22-16(20)12-5-4-6-18(10-12)9-11-7-13(17)15(19)14(8-11)21-2/h7-8,12,19H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIVQCMZVKUVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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